molecular formula C28H21NO5 B10879603 (3,4-Dimethylphenyl){3-nitro-4-[4-(phenylcarbonyl)phenoxy]phenyl}methanone

(3,4-Dimethylphenyl){3-nitro-4-[4-(phenylcarbonyl)phenoxy]phenyl}methanone

Cat. No.: B10879603
M. Wt: 451.5 g/mol
InChI Key: NRZDYKRHWGSMLK-UHFFFAOYSA-N
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Description

4-(4-BENZOYLPHENOXY)-3-NITROPHENYLMETHANONE: is a complex organic compound characterized by its unique structure, which includes benzoyl, phenoxy, nitro, and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-BENZOYLPHENOXY)-3-NITROPHENYLMETHANONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(4-BENZOYLPHENOXY)-3-NITROPHENYLMETHANONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine or hydroxyl derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or activators. The presence of the nitro group makes it a candidate for studying redox reactions in biological systems .

Medicine: In medicine, this compound and its derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities. The benzoyl and nitro groups are particularly of interest for their interactions with biological targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and coatings .

Mechanism of Action

The mechanism of action of 4-(4-BENZOYLPHENOXY)-3-NITROPHENYLMETHANONE involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with enzymes and other proteins. The benzoyl group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 4-(4-BENZOYLPHENOXY)-3-NITROPHENYLMETHANONE lies in its combination of benzoyl, phenoxy, nitro, and dimethylphenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C28H21NO5

Molecular Weight

451.5 g/mol

IUPAC Name

[4-[4-(3,4-dimethylbenzoyl)-2-nitrophenoxy]phenyl]-phenylmethanone

InChI

InChI=1S/C28H21NO5/c1-18-8-9-22(16-19(18)2)28(31)23-12-15-26(25(17-23)29(32)33)34-24-13-10-21(11-14-24)27(30)20-6-4-3-5-7-20/h3-17H,1-2H3

InChI Key

NRZDYKRHWGSMLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)OC3=CC=C(C=C3)C(=O)C4=CC=CC=C4)[N+](=O)[O-])C

Origin of Product

United States

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